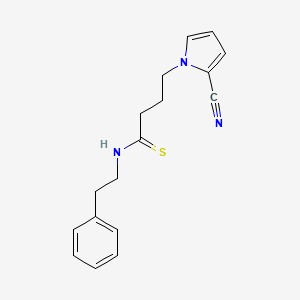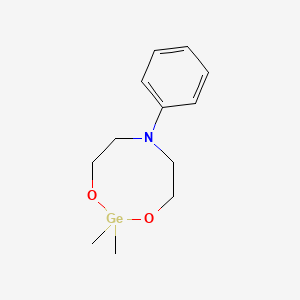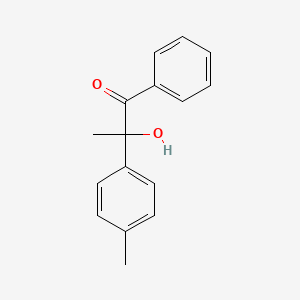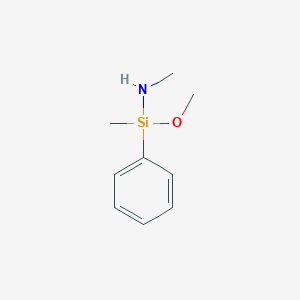![molecular formula C18H18BrN B14186750 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-32-3](/img/structure/B14186750.png)
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding 4-bromostyrene. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its activity against specific enzymes or receptors may lead to the development of new drugs for conditions such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of an enzyme by binding to its active site or activate a receptor by mimicking the action of a natural ligand. The specific pathways involved depend on the biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(4-Bromophenyl)pyrrolidine: This compound lacks the phenylethenyl group, which may result in different biological activities and chemical reactivity.
1-(4-Chlorophenyl)pyrrolidine: The substitution of bromine with chlorine can affect the compound’s properties, such as its reactivity and binding affinity to biological targets.
1-(4-Methylphenyl)pyrrolidine: The presence of a methyl group instead of a bromine atom can lead to variations in the compound’s chemical and biological behavior.
Eigenschaften
CAS-Nummer |
912339-32-3 |
|---|---|
Molekularformel |
C18H18BrN |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
1-[2-(4-bromophenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18BrN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2 |
InChI-Schlüssel |
FEVIEUDVVZUPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)

![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)


![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)


